molecular formula C13H20O2 B7877689 2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7877689
M. Wt: 208.30 g/mol
InChI Key: CBTWCTJAPDQORT-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a 2-methoxy-5-methylphenyl substituent attached to a branched butanol backbone. Its structure combines aromatic and aliphatic moieties, with the methoxy group at the ortho position and a methyl group at the para position on the benzene ring.

Key structural features:

  • Aromatic ring: Substituted with methoxy (-OCH₃) and methyl (-CH₃) groups.
  • Alcohol group: Tertiary alcohol (-C-OH) at the 2-position of the butane chain.
  • Branching: A 3-methyl group on the butanol backbone introduces steric hindrance.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9(2)13(4,14)11-8-10(3)6-7-12(11)15-5/h6-9,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTWCTJAPDQORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-5-methylphenol with a suitable alkyl halide under basic conditions. This is followed by a series of reactions including reduction and functional group transformations to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Alcohols and Ethers

2-Methoxy-5-methylphenyl trifluoromethanesulfonate
  • Structure : Shares the 2-methoxy-5-methylphenyl group but replaces the tertiary alcohol with a trifluoromethanesulfonate (-OSO₂CF₃) group.
  • Properties : Higher reactivity due to the electron-withdrawing triflate group, making it a better leaving group in substitution reactions. Purity >95.0% (GC) and higher pricing (e.g., ¥21,000/5g) reflect its utility in synthetic chemistry .
  • Key Difference : The target compound’s tertiary alcohol is less reactive in nucleophilic substitutions compared to the triflate derivative.
Methyl o-methoxybenzoate
  • Structure : Contains a methoxy-substituted aromatic ring esterified with a methyl group.
  • Properties : Lower acidity (pKa ~4.3 at 33°C) compared to alcohols due to the ester functional group .
  • Key Difference : The absence of a hydroxyl group in methyl o-methoxybenzoate limits its hydrogen-bonding capacity, unlike 2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol.

Aliphatic Alcohols with Branching

3-Methyl-2-hexanol
  • Structure : A branched aliphatic alcohol without aromatic substituents.
  • Properties : pKa = 4.99 (24°C), indicative of moderate acidity for secondary alcohols. The lack of aromatic rings results in lower boiling points and higher volatility compared to the target compound .
3-Methyl-3-hexanol
  • Structure : Tertiary alcohol with a fully aliphatic backbone.
  • Properties: Lower acidity (pKa = 3.25 at 25°C) than the target compound due to reduced stabilization of the conjugate base in non-aromatic systems .

Hydroxy-Substituted Aromatic Acids

2-Hydroxy-5-methylbenzoic Acid
  • Structure : Aromatic acid with hydroxyl and methyl groups at positions 2 and 5, respectively.
  • Properties : pKa = 4.08, reflecting stronger acidity than tertiary alcohols. The carboxylate group dominates reactivity, unlike the target compound’s alcohol functionality .
  • Key Difference : The target compound lacks a carboxylic acid group, making it less polar and more lipophilic.

Data Tables

Table 1: Acidity Comparison of Selected Alcohols and Acids

Compound pKa (Temperature) Functional Group
This compound ~12–14 (estimated) Tertiary alcohol
3-Methyl-2-hexanol 4.99 (24°C) Secondary alcohol
3-Methyl-3-hexanol 3.25 (25°C) Tertiary alcohol
2-Hydroxy-5-methylbenzoic acid 4.08 Carboxylic acid

Note: The target compound’s acidity is inferred from tertiary alcohols like 3-methyl-3-hexanol but modulated by the electron-donating methoxy group, which slightly increases pKa .

Table 2: Commercial Availability and Pricing (Selected Compounds)

Compound Purity Price (¥) Availability
This compound N/A N/A Discontinued
2-Methoxy-5-methylphenyl trifluoromethanesulfonate >95.0% (GC) 21,000/5g Available
Methyl o-methoxybenzoate N/A N/A Available (historical)

Research Implications and Gaps

  • Property Gaps : Experimental data on solubility, melting point, and spectroscopic properties are lacking in available literature. Future studies should focus on characterizing these parameters.

Biological Activity

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol, commonly referred to as a substituted phenolic compound, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group and a methyl group on the aromatic ring, contributing to its unique reactivity and biological properties. The compound's molecular formula is C12H18O2.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It can bind to certain receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.05 mg/mL
Staphylococcus aureus0.03 mg/mL
Pseudomonas aeruginosa0.04 mg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have demonstrated cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)10.3
A549 (Lung Cancer)12.8

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound, against common pathogens. The results confirmed its potent activity against Gram-positive bacteria, supporting its potential use in clinical settings .
  • Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxicity of the compound on different cancer cell lines. The results indicated dose-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations .

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